Cas no 1806386-49-1 (1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one)

1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one structure
1806386-49-1 structure
商品名:1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one
CAS番号:1806386-49-1
MF:C11H12BrFO2
メガワット:275.114186286926
CID:4979861

1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one 化学的及び物理的性質

名前と識別子

    • 1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one
    • インチ: 1S/C11H12BrFO2/c1-2-15-11-6-8(3-4-10(11)13)5-9(14)7-12/h3-4,6H,2,5,7H2,1H3
    • InChIKey: PJMVWLKBPHBZPF-UHFFFAOYSA-N
    • ほほえんだ: BrCC(CC1C=CC(=C(C=1)OCC)F)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 211
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 2.8

1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013013168-500mg
1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one
1806386-49-1 97%
500mg
839.45 USD 2021-06-25
Alichem
A013013168-1g
1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one
1806386-49-1 97%
1g
1,564.50 USD 2021-06-25
Alichem
A013013168-250mg
1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one
1806386-49-1 97%
250mg
470.40 USD 2021-06-25

1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one 関連文献

Related Articles

1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-oneに関する追加情報

Recent Advances in the Study of 1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one (CAS: 1806386-49-1)

The compound 1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one (CAS: 1806386-49-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the unique structural features of 1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one, which make it a promising candidate for the development of novel small-molecule inhibitors. The presence of both bromine and fluorine substituents in its structure enhances its reactivity and binding affinity to specific biological targets. Researchers have successfully synthesized this compound using optimized protocols, achieving high yields and purity, which are critical for further pharmacological evaluations.

In vitro studies have demonstrated that 1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways. For instance, it has shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings suggest its potential as a lead compound for the development of anti-inflammatory drugs. Additionally, preliminary data indicate that this compound may also possess antimicrobial properties, warranting further investigation.

Mechanistic studies have revealed that the compound interacts with key amino acid residues in the active sites of target enzymes, leading to competitive inhibition. Molecular docking simulations and X-ray crystallography studies have provided insights into the binding modes, which are crucial for structure-activity relationship (SAR) optimization. Researchers are currently exploring modifications to the core structure to enhance potency and selectivity while minimizing off-target effects.

Despite these promising results, challenges remain in the development of 1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through comprehensive preclinical studies. Future research directions include in vivo efficacy studies, pharmacokinetic profiling, and toxicological assessments to evaluate its safety and therapeutic potential.

In conclusion, 1-Bromo-3-(3-ethoxy-4-fluorophenyl)propan-2-one represents a promising scaffold for drug discovery, with demonstrated biological activity and a well-characterized mechanism of action. Continued research efforts are expected to further elucidate its therapeutic potential and pave the way for its translation into clinical applications. This brief underscores the importance of interdisciplinary collaboration in advancing the development of novel bioactive compounds in the chemical biology and pharmaceutical fields.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.